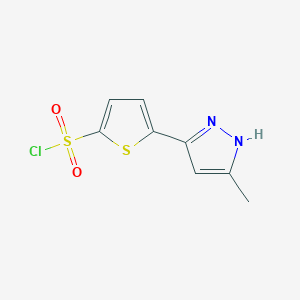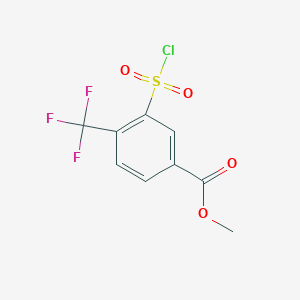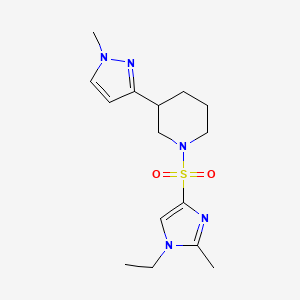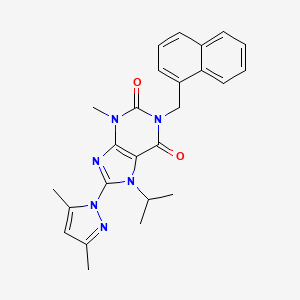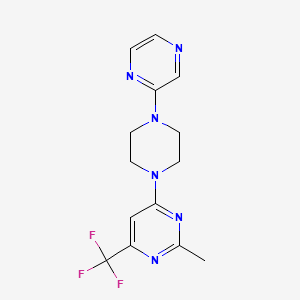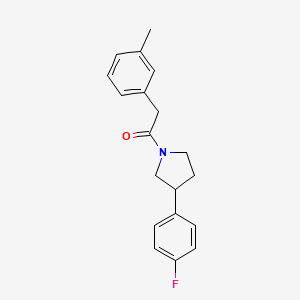
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as 4'-Fluoro-pyrrolidinyl-m-tolyl ketone (4F-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of 4-fluorophenylacetonitrile with 1-methyl-2-pyrrolidinone followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with m-tolualdehyde to yield the final product.
Starting Materials
4-fluorophenylacetonitrile, 1-methyl-2-pyrrolidinone, sodium borohydride, m-tolualdehyde
Reaction
Step 1: 4-fluorophenylacetonitrile is reacted with 1-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate to yield the corresponding imine., Step 2: The resulting imine is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine., Step 3: The resulting amine is then reacted with m-tolualdehyde in the presence of a suitable acid catalyst such as p-toluenesulfonic acid to yield the final product, 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone.
作用機序
The mechanism of action of 4F-PVP is primarily mediated through its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increased dopamine activity in the brain is responsible for the euphoric and stimulating effects of 4F-PVP.
生化学的および生理学的効果
The biochemical and physiological effects of 4F-PVP are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters, such as norepinephrine and serotonin, which contribute to its psychoactive effects.
実験室実験の利点と制限
4F-PVP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of dopamine reuptake inhibition. However, its psychoactive effects also pose a risk to researchers, and its use should be carefully monitored.
将来の方向性
There are several future directions for research on 4F-PVP. One area of interest is its potential as a treatment for Parkinson's disease, as dopamine reuptake inhibitors have been shown to improve symptoms in animal models. Another area of research is the development of new psychoactive substances that target the dopamine transporter, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4F-PVP and its potential risks and benefits.
In conclusion, 4F-PVP is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. Its mechanism of action involves dopamine reuptake inhibition, leading to increased dopamine activity in the brain. While it has several advantages for use in lab experiments, its psychoactive effects also pose a risk to researchers. Further research is needed to fully understand its potential therapeutic applications and risks.
科学的研究の応用
4F-PVP has been widely used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-19(22)21-10-9-17(13-21)16-5-7-18(20)8-6-16/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIDQJMBMNVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

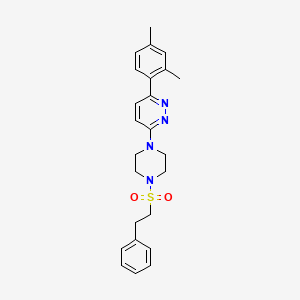
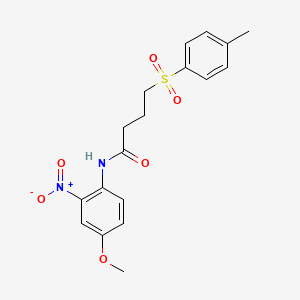
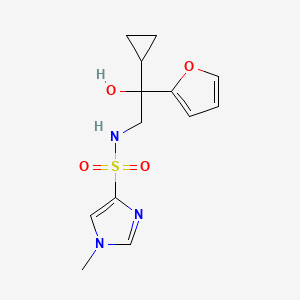
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)
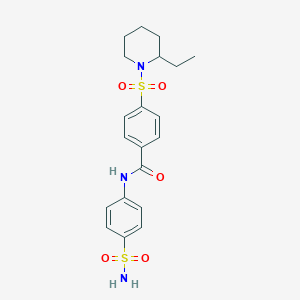
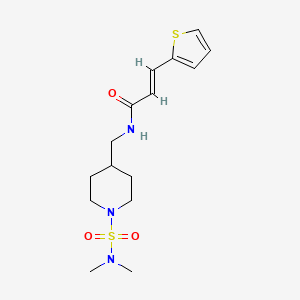
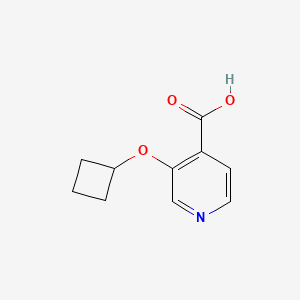
![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)
